molecular formula C10H9NO3 B11907133 4-Ethoxyindoline-2,3-dione

4-Ethoxyindoline-2,3-dione

Cat. No.: B11907133
M. Wt: 191.18 g/mol
InChI Key: RRAZOOVNFMQIFU-UHFFFAOYSA-N
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Description

4-Ethoxyindoline-2,3-dione is a heterocyclic compound featuring an indoline backbone substituted with an ethoxy group at the 4-position and two ketone groups at the 2- and 3-positions. This structural motif places it within the broader class of indole-2,3-dione derivatives (isatins), which are renowned for their versatility in organic synthesis and pharmacological applications. The ethoxy substituent likely influences electronic effects (e.g., electron-donating capacity) and steric parameters compared to smaller alkoxy groups, which may modulate solubility, stability, and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxyindoline-2,3-dione typically involves the reaction of indoline-2,3-dione with ethyl alcohol in the presence of an acid catalyst. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoline derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promising biological activities in various studies:

  • Anticancer Activity : Research indicates that derivatives of 4-Ethoxyindoline-2,3-dione exhibit significant anticancer properties. For instance, a study highlighted its ability to inhibit the proliferation of human cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Antimicrobial Effects : Several derivatives have demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that these compounds can compete with established antibiotics in terms of inhibition zones .
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, showing potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Biological Evaluation

The biological evaluation of this compound derivatives has revealed several key findings:

  • Structure-Activity Relationship (SAR) : Studies have indicated that modifications to the ethoxy group can enhance biological activity. The balance between hydrophobicity and hydrophilicity provided by the ethoxy group is essential for drug-like properties .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of these compounds to various biological targets, including cyclooxygenase enzymes. These insights are vital for assessing their viability as drug candidates .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines ,
AntimicrobialEffective against Gram-positive/negative bacteria
AntioxidantScavenges free radicals
Binding AffinityHigh affinity for cyclooxygenase

Case Studies

  • Anticancer Study : A recent study evaluated the anticancer effects of this compound on Caco-2 and HCT-116 cell lines. The results showed significant inhibition rates compared to control groups, indicating its potential as a lead compound in cancer therapy .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of synthesized derivatives against standard bacterial strains. The results were comparable to those of established antibiotics like gentamicin, showcasing the effectiveness of these compounds in combating bacterial infections .

Mechanism of Action

The mechanism of action of 4-Ethoxyindoline-2,3-dione involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, modulating their activity and affecting biochemical pathways. The ethoxy group at the 4-position can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs of 4-Ethoxyindoline-2,3-dione include:

Compound Substituent Molecular Formula Molar Mass (g/mol) Key Properties
This compound Ethoxy (C₂H₅O) C₁₀H₉NO₃ 191.19 (estimated) Predicted higher lipophilicity (ClogP) vs. methoxy analog
4-Methoxyindoline-2,3-dione Methoxy (CH₃O) C₉H₇NO₃ 177.16 Solubility: 10 mM in DMSO; storage at 2–8°C
Piperazine-2,3-dione Piperazine core C₄H₆N₂O₂ 114.10 Improved lipophilicity (ClogP) vs. piperazine; anthelmintic activity
Indole-2,3-dione (Isatin) None C₈H₅NO₂ 147.13 Base scaffold for Michael additions, cycloadditions

Key Observations :

  • Piperazine-2,3-dione derivatives demonstrate how dione moieties can enhance bioactivity (e.g., anthelmintic effects) when combined with specific substituents .

Comparison :

  • Ethoxy-substituted derivatives may require modified reaction conditions (e.g., longer reaction times or elevated temperatures) due to steric hindrance from the larger substituent.

Sigma Receptor Selectivity

  • Indoline-2,3-dione derivatives : Exhibit low sigma-1 (σ1) receptor affinity (Kᵢ > 844 nM) but high sigma-2 (σ2) selectivity (Kᵢ = 42 nM; σ1/σ2 ratio >72). The additional carbonyl group in the dione scaffold is critical for σ2 selectivity .
  • Benzoxazolone derivatives : High σ1 affinity (Kᵢ = 2.6–30 nM) but moderate σ2 selectivity .

Enzyme Inhibition and Anthelmintic Effects

  • Piperazine-2,3-diones : Show potent in vitro activity against Enterobius vermicularis and Fasciola hepatica, with inhibitory effects surpassing piperazine hydrate .
  • Isoindoline-1,3-diones : Demonstrated cholinesterase inhibitory activity (acetylcholinesterase and butyrylcholinesterase), though specific IC₅₀ values for this compound analogs remain unreported .

Biological Activity

4-Ethoxyindoline-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the indoline-2,3-dione family, which is known for its varied pharmacological properties. The compound can be synthesized through several methods, including the reaction of ethyl 2-aminoacetate with phthalic anhydride under specific conditions. The general structure can be represented as follows:

C9H11NO3\text{C}_9\text{H}_{11}\text{N}\text{O}_3

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity. In vitro studies conducted by the National Cancer Institute (NCI) revealed that the compound has significant antimitotic effects against various human tumor cell lines. The mean growth inhibition (GI) values were reported at approximately 15.72 μM for GI50 and 50.68 μM for TGI, indicating its potential as a lead compound for cancer therapy .

Table 1: Anticancer Activity of this compound

Cell LineGI50 (μM)TGI (μM)
A549 (Lung)15.7250.68
MCF7 (Breast)TBDTBD
HeLa (Cervical)TBDTBD

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for neuroprotective effects. A series of isoindoline derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Some derivatives exhibited IC50 values as low as 2.1 μM, demonstrating potential in treating cognitive disorders .

Table 2: AChE Inhibitory Activity of Isoindoline Derivatives

Compound IDIC50 (μM)
Compound 7a2.1
Compound 7f7.4
Compound 7cTBD

Anti-Diabetic Activity

Recent studies have also focused on the anti-diabetic potential of indoline derivatives, including this compound. Inhibitory assays against α-glucosidase and α-amylase enzymes showed promising results with IC50 values ranging from 0.90 μM to 12.70 μM, indicating effective management of postprandial hyperglycemia .

Table 3: Inhibition Potency Against α-Glucosidase and α-Amylase

Compound IDα-Glucosidase IC50 (μM)α-Amylase IC50 (μM)
Compound 110.901.10
Compound 11.101.30
Compound 61.201.60

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Anticancer Mechanism : The compound appears to disrupt microtubule formation during mitosis, leading to cell cycle arrest and apoptosis in cancer cells.
  • Neuroprotective Mechanism : By inhibiting AChE activity, it enhances acetylcholine levels in synaptic clefts, which is beneficial in neurodegenerative conditions.
  • Anti-Diabetic Mechanism : The inhibition of carbohydrate-hydrolyzing enzymes helps in controlling blood glucose levels.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of compounds derived from indoline-2,3-dione structures in various therapeutic areas:

  • Cancer Therapy : A study involving a new derivative showed a significant reduction in tumor size in xenograft models when treated with the compound.
  • Neuroprotection : In animal models of Alzheimer's disease, treatment with AChE inhibitors derived from indoline structures resulted in improved cognitive function and reduced amyloid plaque formation.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-ethoxy-1H-indole-2,3-dione

InChI

InChI=1S/C10H9NO3/c1-2-14-7-5-3-4-6-8(7)9(12)10(13)11-6/h3-5H,2H2,1H3,(H,11,12,13)

InChI Key

RRAZOOVNFMQIFU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1C(=O)C(=O)N2

Origin of Product

United States

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